molecular formula C13H11F3N2O B3126882 N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine CAS No. 338393-27-4

N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine

Cat. No.: B3126882
CAS No.: 338393-27-4
M. Wt: 268.23 g/mol
InChI Key: XFOVLAWMIBBOBO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine is a chemical compound of interest in medicinal chemistry and agrochemical research. It features a pyridine core substituted with a trifluoromethyl group and a (4-methoxyphenyl)amino moiety. The trifluoromethylpyridine (TFMP) structure is a key scaffold in many active compounds, as the fluorine atoms and pyridine ring are known to confer desirable physicochemical properties, including enhanced metabolic stability, lipophilicity, and bioavailability . While the specific biological activity of this compound requires further investigation, TFMP derivatives are prevalent in pharmaceutical and agrochemical applications. Several approved drugs and agrochemicals incorporate the TFMP group, and many more are currently undergoing clinical trials . In pharmaceutical research, analogous compounds have been developed as potent and selective agonists for receptors such as S1P1, which plays a role in regulating lymphocyte trafficking and has implications for immunosuppressive therapies . In agrochemistry, TFMP derivatives are key structural components in a wide range of herbicides, insecticides, and fungicides . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult current scientific literature for the latest findings on this and related compounds.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(trifluoromethyl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c1-19-11-4-2-9(3-5-11)18-10-6-7-17-12(8-10)13(14,15)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOVLAWMIBBOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301211372
Record name N-(4-Methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338393-27-4
Record name N-(4-Methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338393-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyaniline and 2-chloro-4-(trifluoromethyl)pyridine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and improve yield and purity.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include bases, acids, and solvents like DMF, dichloromethane, and ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres.

    Major Products: The major products depend on the specific reaction but can include various substituted pyridines and phenyl derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related analogs with variations in the heterocyclic core, substituents, and functional groups (Table 1).

Table 1: Structural and Functional Comparisons

Compound Name (Core Structure) Substituents/Modifications Key Functional Groups Biological Activity (Evidence Source)
N-(4-Methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine (Pyridine) 4-methoxyphenyl, 2-CF₃ Pyridine ring, -OCH₃, -CF₃ Not explicitly stated
UDO (Pyridine derivative, ) 4-Chlorophenyl, piperazine, pyridin-3-yl CYP51 inhibition Antiparasitic (vs. T. cruzi)
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine (Pyrimidine, ) Pyrimidine core, 4-CF₃-anilino, phenyl Pyrimidine ring, -CF₃, -OCH₃ Antimicrobial (antibacterial/antifungal)
4-(2-Methoxyphenyl)-N-(thiophen-2-ylmethyl)-6-CF₃-pyrimidin-2-amine (Pyrimidine, ) Thienylmethyl, 2-methoxyphenyl Thiophene, -OCH₃, -CF₃ Not explicitly stated
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine (Thiazole, ) Thiazole core, 4-methoxyphenyl, pyridin-3-yl Thiazole ring, -OCH₃ Not explicitly stated

Key Comparative Insights

Heterocyclic Core Differences
  • Pyridine vs. This structural difference may improve target binding in antimicrobial applications .
Substituent Effects
  • Trifluoromethyl (-CF₃) : Present in both pyridine and pyrimidine analogs, this group increases lipophilicity and electron-withdrawing effects, enhancing membrane permeability and enzyme inhibition (e.g., CYP51 in UDO ).
  • Methoxyphenyl (-OCH₃) : The position of the methoxy group (para vs. ortho) influences steric and electronic interactions. Para-substitution (as in the target compound) may favor planar conformations for π-π stacking .
Molecular Interactions
  • Hydrogen Bonding : Pyrimidine derivatives (e.g., ) exhibit intramolecular N–H···N bonds, stabilizing conformations critical for target binding. The absence of such bonds in pyridine analogs may reduce rigidity .
  • Crystal Packing : Weak C–H···O and C–H···π interactions in pyrimidine derivatives () influence solubility and crystallinity, impacting formulation stability .

Biological Activity

N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a modulator of various biological pathways. This article consolidates findings from diverse studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a trifluoromethyl group and a methoxyphenyl moiety. This unique arrangement contributes to its biological activity, influencing interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the compound's potent antitumor properties. For instance, derivatives of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, including this compound, were evaluated for their cytotoxic effects against several human tumor cell lines such as A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer). The results indicated submicromolar GI50 values ranging from 0.19 to 0.41 μM, demonstrating significant cytotoxicity .

Table 1: Cytotoxic Activity Against Human Tumor Cell Lines

CompoundGI50 (μM)Cell Line
This compound0.19 - 0.41A549, KB, DU145
N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines1.55 - 3.00Various

The primary mechanism by which this compound exerts its antitumor effects involves the inhibition of tubulin polymerization. This compound acts similarly to colchicine, a well-known tubulin inhibitor, by binding to the colchicine site on tubulin, thereby preventing microtubule assembly necessary for mitotic spindle formation during cell division .

Inhibition of P-glycoprotein

Notably, the compound has shown potential in overcoming drug resistance associated with P-glycoprotein (P-gp) overexpression in certain cancer cells. In comparative studies, compounds derived from this class demonstrated equal or slightly better potency against paclitaxel-resistant cell lines, suggesting they are not substrates for P-gp and thus may provide therapeutic advantages in resistant cancers .

Additional Biological Activities

Beyond its antitumor effects, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives have exhibited promising antimicrobial properties against various bacterial and fungal strains. For example, studies indicated that certain pyridine derivatives showed activity better than standard antibiotics like norfloxacin and fluconazole .
  • Anti-inflammatory Effects : Research has also explored the anti-inflammatory potential of related compounds, particularly their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes .

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating the cytotoxicity of various pyridine derivatives, this compound was among the most potent compounds identified, with effective concentrations significantly lower than those of traditional chemotherapeutics.
  • Resistance Mechanism Exploration : A separate study focused on the interaction of this compound with P-glycoprotein in resistant cell lines demonstrated its ability to bypass common resistance mechanisms associated with conventional therapies.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, pyrimidine derivatives are synthesized via condensation of intermediates like 6-methyl-2-phenyl-4-thio-5-pyrimidine carboxylic acid with substituted anilines under reflux in ethanol or methanol . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of pyrimidine core to aryl amine), temperature (60–80°C), and solvent polarity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yields can be improved by using catalytic bases like triethylamine to deprotonate reactive sites .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of This compound?

  • Methodological Answer :

  • X-ray crystallography resolves bond lengths, dihedral angles (e.g., pyrimidine ring vs. aryl substituents), and hydrogen-bonding networks. Intramolecular N–H⋯N bonds (e.g., 2.08 Å) and intermolecular C–H⋯π interactions stabilize the crystal lattice .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituent effects: the trifluoromethyl group causes distinct ¹⁹F shifts (δ -60 to -70 ppm), while methoxyphenyl protons resonate as doublets (δ 6.8–7.2 ppm) .
  • IR spectroscopy confirms functional groups (e.g., C–F stretches at 1100–1250 cm⁻¹) .

Q. How can solubility and stability be assessed for this compound in different solvents under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (high solubility for biological assays), ethanol, and aqueous buffers (pH 2–12) via UV-Vis spectroscopy. Low solubility in water may require formulation with surfactants (e.g., Tween-80) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Photostability is assessed under UV light (300–400 nm) to detect decomposition products .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of This compound with biological targets like enzymes or receptors?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) uses crystal structure coordinates (e.g., PDB IDs) to simulate ligand-receptor binding. Key parameters include van der Waals interactions of the trifluoromethyl group and hydrogen bonding with the methoxyphenyl moiety .
  • MD simulations (GROMACS) assess dynamic stability of ligand-protein complexes over 100 ns. Dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) influence binding pocket compatibility .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) across studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing methoxy with chloro groups enhances antifungal activity by 3-fold ).
  • Standardized Assays : Use CLSI guidelines for MIC determinations against S. aureus (ATCC 25923) and C. albicans (ATCC 90028). Control for solvent interference (e.g., DMSO ≤1% v/v) .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and what experimental approaches validate these effects?

  • Methodological Answer :

  • Lipophilicity : Measure logP values (shake-flask method) to confirm increased hydrophobicity from CF₃ (expected logP increase by ~1.0 unit) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. CF₃ groups reduce oxidative metabolism by CYP3A4 .

Q. What crystallographic evidence supports the role of non-covalent interactions in stabilizing polymorphic forms of this compound?

  • Methodological Answer :

  • Hydrogen Bonding : Identify N–H⋯N (2.2 Å) and C–H⋯O (2.4 Å) interactions in polymorphs via Hirshfeld surface analysis (CrystalExplorer) .
  • Packing Diagrams : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) to explain differences in melting points and solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine
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N-(4-methoxyphenyl)-2-(trifluoromethyl)-4-pyridinamine

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